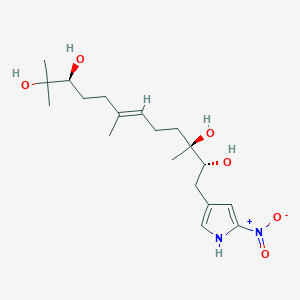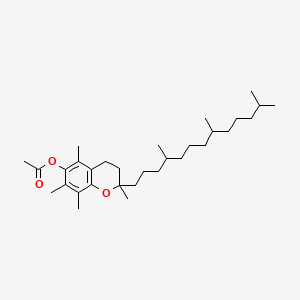
DL-alpha-Tocopherol acetate
概要
説明
DL-alpha-Tocopherol acetate, also known as Vitamin E acetate, is a form of Vitamin E. It is the ester of acetic acid and α-tocopherol . It is a stable ester form of vitamin E, widely used in the formulation of cosmetics for the prevention or correction of skin damage . It is also used as a dietary supplement for individuals who may demonstrate a genuine deficiency in Vitamin E .
Molecular Structure Analysis
The molecular formula of this compound is C31H52O3 . The molecular weight is 472.74 . The structure is comprised of a chromanol ring with a side chain located at the C2 position .Chemical Reactions Analysis
This compound is used as an analytical reference standard for the quantification of the analyte in cosmetic products using high-performance liquid chromatography technique . It has been used to study its effect on blood pressure and lipidic profile in streptozotocin-induced diabetes mellitus rats .Physical And Chemical Properties Analysis
This compound is a clear, slightly greenish-yellow, viscous oily liquid . It has a density of 0.96 g/mL at 20 °C .科学的研究の応用
Bioavailability in Dairy Cows : A study by Baldi et al. (1997) assessed the bioavailability of different formulations of DL-alpha-tocopheryl acetate in dairy cows. They found that administration significantly increased plasma alpha-tocopherol levels, with variations based on the formulation used (Baldi et al., 1997).
Tissue Concentrations in Beef Cattle : Hidiroglou et al. (1988) investigated the concentration of alpha-tocopherol in plasma and tissues of beef cows following oral administration of different tocopherol sources, including DL-alpha-tocopheryl acetate. They observed variations in alpha-tocopherol concentrations in different tissues based on the form of vitamin E supplemented (Hidiroglou et al., 1988).
Serum and Tissue Concentrations in Sheep : A study conducted on sheep by Ochoa et al. (1992) examined serum and tissue concentrations of alpha-tocopherol after oral supplementation with various forms of vitamin E, including DL-alpha-tocopheryl acetate. The study revealed effects of different treatments on serum alpha-tocopherol concentrations (Ochoa et al., 1992).
Physical Properties and Stability : Rudy and Senkowski (1974) provided an overview of the physical properties, synthesis, stability, degradation, metabolic products, and methods of analysis of DL-alpha-tocopheryl acetate. This information is crucial for understanding its behavior and application in different contexts (Rudy & Senkowski, 1974).
Antioxidant Activities in Pharmaceutical Formulations : Di Mambro et al. (2003) compared the antioxidant effect of different forms of Vitamin E, including DL-alpha-tocopherol and alpha-tocopherol acetate, in pharmaceutical formulations. This research highlights the role of DL-alpha-tocopherol acetate in enhancing the stability and effectiveness of pharmaceutical products (Di Mambro et al., 2003).
Effects on Milk Production in Cows : Dunkley et al. (1967) investigated the intermittent administration of DL-alpha-tocopheryl acetate to cows and its effect on the oxidative stability of milk. This research provides insights into its potential use in dairy farming (Dunkley et al., 1967).
Effects on Vitamin E Transfer in Sheep : A study by Njeru et al. (1994) explored the effects of pre- and postpartum supplemental DL-alpha-tocopheryl acetate on placental and mammary vitamin E transfer in sheep. This research contributes to understanding the role of vitamin E in reproductive health and offspring development in livestock (Njeru et al., 1994).
作用機序
Target of Action
DL-alpha-Tocopherol acetate primarily targets cell membranes and lipoproteins. Its role is to protect these structures from oxidative damage by neutralizing free radicals. This antioxidant action is crucial in preventing lipid peroxidation, which can lead to cell damage and contribute to various diseases .
Mode of Action
this compound interacts with free radicals by donating a hydrogen atom, thereby neutralizing the radicals and preventing them from causing oxidative damage. This interaction stabilizes the free radicals and converts DL-alpha-Tocopherol into a less reactive form, which can be recycled back to its active state by other antioxidants like vitamin C .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid peroxidation pathway. By inhibiting the oxidation of polyunsaturated fatty acids in cell membranes, it prevents the formation of lipid peroxides and subsequent cellular damage. This action also influences other pathways related to inflammation and cell signaling, as oxidative stress is a key modulator of these processes .
Pharmacokinetics
this compound is absorbed in the small intestine and transported via chylomicrons to the liver, where it is incorporated into lipoproteins and distributed to various tissues. Its bioavailability is influenced by factors such as dietary fat intake and the presence of other fat-soluble vitamins. The compound is metabolized in the liver and excreted primarily in the urine .
Action Environment
Environmental factors such as temperature, light, and oxygen levels can influence the stability and efficacy of this compound. For instance, exposure to high temperatures and light can degrade the compound, reducing its antioxidant capacity. Additionally, the presence of other antioxidants can enhance its efficacy by facilitating the recycling of DL-alpha-Tocopherol to its active form.
This compound’s role as a potent antioxidant makes it a valuable compound in protecting cells from oxidative damage and maintaining overall cellular health.
: DrugBank : DrugBank : Sigma-Aldrich : DrugBank : DrugBank : The Derm Review
Safety and Hazards
DL-alpha-Tocopherol acetate can be considered an occupational hazard due to its irritating action on the eyes, skin, and respiratory system. Prolonged and frequent exposure to this compound can even result in chronic health problems . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .
生化学分析
Biochemical Properties
DL-alpha-Tocopherol acetate plays a crucial role in biochemical reactions primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules to protect cells from oxidative damage. One of the key interactions is with lipid peroxides, where this compound donates a hydrogen atom to neutralize free radicals, thereby preventing lipid peroxidation. Additionally, it interacts with enzymes such as protein kinase C, modulating its activity and influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of certain cancer cell lines by affecting the expression of genes involved in cell cycle regulation . It also enhances the antioxidant defense system of cells, thereby reducing oxidative stress and promoting cell survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules and modulating their activity. For example, this compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress. It also influences gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of antioxidant and anti-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antioxidant activity can decrease upon prolonged exposure to light and air. Studies have shown that this compound can maintain its protective effects on cellular function for extended periods, but its efficacy may diminish over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant benefits, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At high doses, this compound can have toxic or adverse effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing its benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver to alpha-tocopherol, which is the active form of Vitamin E. This conversion involves enzymes such as esterases and lipases. Alpha-tocopherol then participates in various metabolic processes, including the neutralization of free radicals and the regulation of lipid metabolism . This compound also influences metabolic flux and metabolite levels, contributing to its overall antioxidant effects.
特性
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKOWWREFLAJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859032 | |
| Record name | Acetic acid alpha-tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Tocopherol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7695-91-2, 52225-20-4, 58-95-7 | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol acetate, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052225204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-alpha tocopheryl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | alpha-tochopheryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid alpha-tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TOCOPHEROL ACETATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR1WPI7EW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-Tocopherol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
26.5 - 27.5 °C | |
| Record name | alpha-Tocopherol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does DL-Alpha-Tocopherol acetate exert its antioxidant effects in biological systems?
A1: this compound is a precursor to alpha-tocopherol, the active form of Vitamin E. Once de-esterified in the body, alpha-tocopherol acts as a chain-breaking antioxidant, primarily protecting cell membranes from lipid peroxidation. [] It neutralizes lipid peroxyl radicals, halting the chain reaction of lipid oxidation and preventing damage to cell structures. [, , ]
Q2: Do different forms of Vitamin E, such as D-alpha-tocopherol and this compound, have different bioavailabilities?
A2: Yes, research suggests that the form of alpha-tocopherol influences its bioavailability. Studies in sheep and cattle have shown that D-alpha-tocopherol generally exhibits higher bioavailability than this compound when administered orally. [, ] Additionally, research in calves suggests that the liquid form (D-alpha-tocopherol) might be more bioavailable than the powder form (this compound). []
Q3: Can dietary supplementation with this compound influence oxidative stress markers in animals?
A3: Yes, studies in pigs, broiler chickens, and ewes demonstrate that dietary this compound can significantly increase alpha-tocopherol concentrations in various tissues like plasma, liver, and muscle. [, , , ] This increase in tissue alpha-tocopherol is often associated with improved antioxidant status, evidenced by changes in markers like lipid peroxides, glutathione peroxidase, and superoxide dismutase activity. [, , , ]
Q4: Does maternal hyperthermia induce oxidative stress in embryos, and can this compound mitigate this effect?
A4: Research in mice indicates that maternal hyperthermia can indeed induce oxidative stress in embryos, leading to pre-implantation embryo death. [] Administration of this compound to hyperthermic mothers was found to mitigate embryo death, possibly by reducing physiological oxidative stress and increasing intracellular glutathione (GSH) levels in zygotes. []
Q5: Does this compound offer protection against sulfur dioxide-induced oxidative damage in red blood cells?
A5: Studies using rat models have shown that this compound, particularly when administered in combination with vitamin C, can effectively reduce oxidative damage in red blood cells caused by sulfur dioxide inhalation. [] This protective effect is observed through the reduction of malondialdehyde (MDA) levels and osmotic fragility, suggesting a role of this compound in mitigating oxidative stress induced by SO2. []
Q6: Can this compound supplementation affect collagen production in certain cell types?
A6: In vitro studies using rabbit corneal keratocytes have shown that this compound, when incubated in the absence of serum, can inhibit collagen production. [] Interestingly, the same study also observed an increase in fibronectin synthesis under similar conditions, highlighting the complex and potentially opposing roles of this compound in wound healing and scar formation. []
Q7: How does the efficacy of natural (RRR-alpha-tocopherol acetate) compare to synthetic (all-rac alpha-tocopherol acetate) vitamin E in beef cows?
A7: Studies in beef cows show that both natural (RRR-alpha-tocopherol acetate) and synthetic (all-rac alpha-tocopherol acetate) forms of vitamin E effectively increased serum alpha-tocopherol concentrations. [, ] While some studies report minor differences in absorption and effects on specific parameters, both forms are generally considered effective in improving vitamin E status in cattle. [, ]
Q8: Are there differences in the effectiveness of natural (d-alpha-tocopherol acetate) and synthetic (this compound) vitamin E supplementation in horses?
A8: Research in horses, specifically those with restricted access to pasture and potentially prone to vitamin E deficiency, suggests that both natural and synthetic forms of vitamin E can effectively increase and maintain serum alpha-tocopherol concentrations within normal ranges. [] While some studies report variations in absorption patterns, both forms are generally considered viable options for supplementing horses with Vitamin E. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



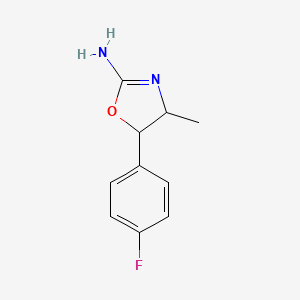
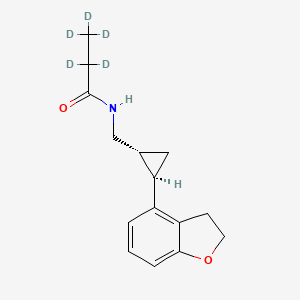
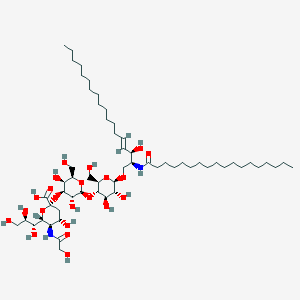
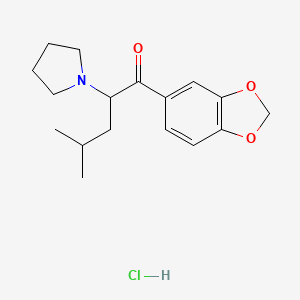
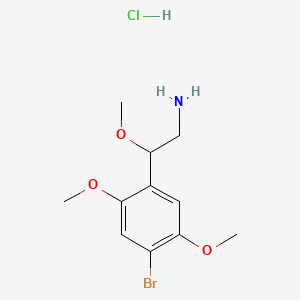
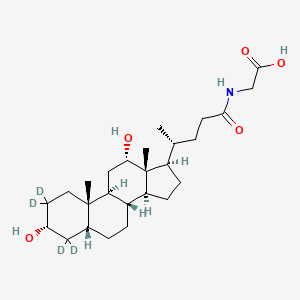
![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

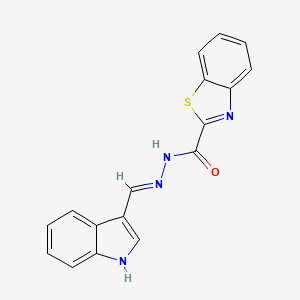
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)
